4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS No.: 2640878-28-8
Cat. No.: VC11828120
Molecular Formula: C17H19F3N4
Molecular Weight: 336.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-28-8 |
|---|---|
| Molecular Formula | C17H19F3N4 |
| Molecular Weight | 336.35 g/mol |
| IUPAC Name | 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C17H19F3N4/c18-17(19,20)15-12-16(22-13-21-15)24-10-8-23(9-11-24)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
| Standard InChI Key | IPOPHRKVSBGXLT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
The compound 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic organic molecule featuring a pyrimidine core substituted with a trifluoromethyl group and a phenylethyl-piperazine moiety. Compounds of this nature are often investigated for their potential pharmacological properties, including receptor modulation and enzyme inhibition, due to their structural complexity and functional group diversity.
Synthesis
Although specific synthesis details for this compound are not readily available, pyrimidine derivatives are typically synthesized using cyclization reactions involving amidines and β-dicarbonyl compounds. The introduction of the trifluoromethyl group may involve nucleophilic substitution or electrophilic trifluoromethylation methods.
Biological Activity
While direct data on 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is limited, similar pyrimidine derivatives have been extensively studied for their therapeutic potential:
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Receptor Modulation: Piperazine-containing compounds often act as ligands for neurotransmitter receptors, including serotonin and dopamine receptors.
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Enzyme Inhibition: Trifluoromethylated pyrimidines are known inhibitors of kinases and other enzymes due to their electronic properties.
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Antiviral Activity: Pyrimidine scaffolds have shown efficacy in targeting viral polymerases, as demonstrated in studies on influenza virus inhibitors .
Applications in Drug Development
Pyrimidine derivatives like this compound are widely explored in drug discovery programs due to their ability to interact with diverse biological targets. Potential therapeutic areas include:
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Neurological Disorders: Piperazine derivatives are often evaluated for antipsychotic or antidepressant activity.
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Cancer Treatment: Trifluoromethylated pyrimidines have been identified as kinase inhibitors with antitumor properties .
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Antiviral Agents: Modifications of the pyrimidine scaffold have yielded promising results against RNA-dependent RNA polymerase in influenza viruses .
Research Findings on Related Compounds
Table 1 summarizes findings from studies on structurally related compounds:
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